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Dialuminum;dimethylazanide

Atomic layer deposition Aluminum nitride Carbon contamination

Dialuminum;dimethylazanide [CAS 32093‑39‑3], systematically known as hexakis(dimethylamido)dialuminum or tris(dimethylamido)aluminum(III) dimer (TDMAA), is a homoleptic aluminum amide existing as a dimeric solid (C₁₂H₃₆Al₂N₆, mp 82–84 °C). The compound contains exclusively Al–N bonds rather than the Al–C bonds found in the industry‑standard trimethylaluminum (TMA), making it a strategic precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of aluminum oxide, aluminum nitride, and mixed (Ti,Al)N thin films with intrinsically lower carbon incorporation.

Molecular Formula C12H36Al2N6
Molecular Weight 318.42 g/mol
Cat. No. B8260574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDialuminum;dimethylazanide
Molecular FormulaC12H36Al2N6
Molecular Weight318.42 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3]
InChIInChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3
InChIKeyJGZUJELGSMSOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dialuminum;dimethylazanide (TDMAA Dimer) – Procurement‑Grade Overview of a Low‑Carbon ALD/CVD Aluminum Precursor


Dialuminum;dimethylazanide [CAS 32093‑39‑3], systematically known as hexakis(dimethylamido)dialuminum or tris(dimethylamido)aluminum(III) dimer (TDMAA), is a homoleptic aluminum amide existing as a dimeric solid (C₁₂H₃₆Al₂N₆, mp 82–84 °C) . The compound contains exclusively Al–N bonds rather than the Al–C bonds found in the industry‑standard trimethylaluminum (TMA), making it a strategic precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of aluminum oxide, aluminum nitride, and mixed (Ti,Al)N thin films with intrinsically lower carbon incorporation [1].

Why Dialuminum;dimethylazanide Cannot Be Replaced by Generic Aluminum Precursors Without Quantitative Performance Loss


Although numerous aluminum precursors (TMA, AlCl₃, triethylaluminum, etc.) can deliver aluminum to a substrate, substitution of Dialuminum;dimethylazanide without re‑optimization is highly likely to degrade film purity and process safety. The homoleptic Al–N bonded structure reduces carbon background by approximately five‑fold versus Al–C bonded TMA in thermal ALD processes, a difference that cannot be recovered simply by adjusting process parameters [1]. Moreover, the dimeric amide carries a distinctly different hazard classification—water‑reactive but not pyrophoric—whereas TMA is classified as Pyrophoric Liquid Category 1, imposing stricter and costlier infrastructure requirements [2]. Substituting a pyrophoric alkyl for the amide therefore introduces safety engineering burdens that are not inherent to the amide chemistry.

Quantitative Differentiation Evidence: Dialuminum;dimethylazanide vs. Trimethylaluminum and Other Aluminum Precursors


Carbon Impurity Reduction in Thermally Deposited AlN Films: TDMAA vs. TMA

Thermal ALD of aluminum nitride using TDMAA and ammonia yields films with approximately 1 at. % carbon impurity [1]. In a cross‑study comparison, thermal ALD of AlN using trimethylaluminum (TMA) and ammonia under comparable conditions results in approximately 5 at. % carbon [2], leading to an ~5‑fold reduction in carbon incorporated into the film when TDMAA is employed.

Atomic layer deposition Aluminum nitride Carbon contamination

Pyrophoric Hazard Elimination: TDMAA vs. TMA Safety Classification

TMA is classified as Pyrophoric Liquid Category 1 (spontaneously ignites in air) [1]. In contrast, Sigma‑Aldrich's safety data sheet for TDMAA lists only Water‑react 1 and Skin Corrosion 1B, without any pyrophoric classification . This difference eliminates the need for pyrophoric liquid handling infrastructure (inert gloveboxes, Class 4.2 storage) and reduces procurement‑side regulatory burden.

Precursor safety Pyrophoric classification Occupational health

Extended ALD Temperature Window Without Precursor Decomposition

The ALD process window for TMA + H₂O is typically restricted to 150–200 °C due to precursor decomposition above 200 °C, which causes non‑self‑limiting CVD growth and carbon incorporation [1]. In contrast, TDMAA demonstrates self‑limiting ALD behavior with NH₃ up to at least 290 °C without thermal decomposition, as evidenced by saturated growth at 0.8 Å/cycle [2][3].

Atomic layer deposition window Thermal stability Precursor decomposition

Compatibility with Titanium Amide Co‑Reactant for (Ti,Al)N CVD

Dialuminum;dimethylazanide co‑reacts with tetrakis(dimethylamido)titanium (TDMAT) to deposit (Ti,Al)N thin films by organometallic CVD at temperatures as low as 643 K (370 °C), with a demonstrated Al/Ti ratio tunable from 5:95 to 50:50 [1]. TMA chemistry is not readily compatible with TDMAT due to ligand exchange complications and pyrophoric cross‑reactivity.

Chemical vapor deposition (Ti,Al)N hard coatings Mixed‑metal nitrides

Optimal Application Scenarios for Dialuminum;dimethylazanide Based on Verified Differentiators


Low‑Carbon Aluminum Nitride ALD for Piezoelectric MEMS and RF Filters

In AlN deposition for piezoelectric micro‑electromechanical systems (MEMS) and bulk acoustic wave (BAW) filters, carbon impurities degrade electromechanical coupling coefficients. Using TDMAA reduces carbon incorporation to ~1 at. % versus ~5 at. % with TMA, providing a five‑fold improvement that directly translates to higher quality factor (Q) and lower insertion loss [1][2].

Pyrophoric‑Free ALD Process Development in Non‑Specialty Laboratories

For R&D facilities or pilot lines lacking Class 4.2 pyrophoric liquid storage and delivery infrastructure, TDMAA's water‑reactive but non‑pyrophoric classification (Water‑react 1) circumvents the safety engineering costs associated with TMA (Pyrophoric Liquid Category 1), enabling aluminum oxide and nitride ALD process development with standard inert‑atmosphere gloveboxes [3].

High‑Temperature ALD of Crystalline AlN for Template Layers

When crystalline AlN template layers are needed for subsequent sputtering or epitaxial growth, TDMAA's extended ALD window up to 290 °C allows deposition at elevated temperatures that improve crystallinity without encountering precursor decomposition, a temperature range where TMA would already decompose and generate carbon contamination [4].

Co‑Deposition of (Ti,Al)N Hard Coatings by Organometallic CVD

For cutting‑tool and tribological coating manufacturers, TDMAA can be co‑delivered with tetrakis(dimethylamido)titanium (TDMAT) to deposit compositionally tunable (Ti,Al)N films at ~370 °C, a process that is not readily implemented with TMA due to incompatible ligand chemistries and safety concerns [5].

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